molecular formula C12H10O3 B15069116 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone

1-(3,4-Dihydroxynaphthalen-2-yl)ethanone

Cat. No.: B15069116
M. Wt: 202.21 g/mol
InChI Key: MXQDSSWGVGEFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydroxynaphthalen-2-yl)ethanone, a naphthalene derivative with the molecular formula C 12 H 10 O 3 , is a small molecule of interest in various chemical and materials science research fields . It has a molecular weight of 202.21 g/mol and a topological polar surface area of approximately 57.5 Ų . While specific biological activity data for this compound is not widely reported in the available literature, its dihydroxy-substituted naphthalene core is a structure of significant research value. Similar naphthalene derivatives are frequently investigated as key intermediates in the synthesis of more complex heterocyclic systems, such as naphthopyrazolotriazines, which are studied for their potential fluorescent properties and applications in materials science . Researchers also explore related compounds for their potential as building blocks in the development of organic electronic materials and dyes, leveraging the extended conjugation offered by the naphthalene system . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-(3,4-dihydroxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6,14-15H,1H3

InChI Key

MXQDSSWGVGEFRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C(=C1O)O

Origin of Product

United States

Synthetic Methodologies for 1 3,4 Dihydroxynaphthalen 2 Yl Ethanone

Strategies for Carbon-Carbon Bond Formation in Naphthyl Acetophenones

The introduction of an acetyl group onto a naphthalene (B1677914) ring is a key step in the synthesis of naphthyl acetophenones. Several methods can be employed for this carbon-carbon bond formation, each with its own advantages and limitations.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental and widely used method for the acylation of aromatic compounds. nih.govrsc.org This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov For the synthesis of a precursor to 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone, one could envision the Friedel-Crafts acylation of a suitably protected dihydroxynaphthalene or a naphthalene derivative that can be later functionalized with hydroxyl groups.

The regioselectivity of Friedel-Crafts acylation on substituted naphthalenes can be influenced by the nature and position of the existing substituents. The reaction conditions, including the solvent and temperature, also play a crucial role in determining the outcome of the reaction. While a powerful tool, traditional Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst and can generate significant waste, posing environmental concerns. nih.gov

Photochemical Acylation Reactions

Photochemical methods offer an alternative pathway for the acylation of aromatic systems. These reactions are typically initiated by the photoexcitation of a suitable precursor, leading to the generation of a reactive species that can then acylate the naphthalene ring. For instance, α-diazo arylketones are known to undergo Wolff rearrangement upon photochemical activation to form a ketene (B1206846) intermediate, which can then be trapped by various nucleophiles. rsc.org While not a direct acylation of the aromatic ring, photochemical strategies can be employed to generate precursors that can be further elaborated to the target molecule.

Photochemical reactions can often be conducted under mild conditions and may offer different regioselectivity compared to traditional thermal reactions. The use of light as a reagent aligns with green chemistry principles by potentially reducing the need for harsh reagents and high temperatures. nih.gov

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic substrate. The DMG coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as an acetylating agent, to introduce the desired functional group with high precision. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a precursor bearing a suitable DMG at the 3- or 4-position of the naphthalene ring could be utilized. Methoxy (B1213986) groups, amides, and carbamates are common examples of effective DMGs. wikipedia.org The choice of the organolithium base and reaction conditions is critical for the success of the DoM reaction. baranlab.org

Table 1: Comparison of Carbon-Carbon Bond Formation Strategies

MethodologyAdvantagesDisadvantages
Friedel-Crafts Acylation Well-established, versatile for various aromatic substrates. nih.govOften requires stoichiometric Lewis acids, can have regioselectivity issues, generates significant waste. nih.gov
Photochemical Acylation Mild reaction conditions, potential for unique regioselectivity. rsc.orgMay require specialized equipment, scalability can be a challenge. nih.gov
Directed Ortho Metalation High regioselectivity, allows for precise functionalization. wikipedia.orgorganic-chemistry.orgRequires a directing group, sensitive to moisture and air, often uses pyrophoric reagents. baranlab.org

Approaches for Introducing Dihydroxyl Functionalities onto the Naphthalene Ring

The introduction of two hydroxyl groups onto the naphthalene ring is a critical transformation in the synthesis of this compound. This can be achieved either by starting with a pre-functionalized naphthalene derivative or by introducing the hydroxyl groups at a later stage of the synthesis.

One modern approach is the dearomative syn-dihydroxylation of naphthalenes. For example, a biomimetic iron catalyst has been shown to effectively catalyze the syn-dihydroxylation of naphthalene derivatives. nih.gov This method transforms the flat aromatic ring into a three-dimensional structure with Csp³–O bonds. nih.gov Another strategy involves the dihydroxylation of alkenes, which can be precursors to the aromatic naphthalene system. wikipedia.orgtaylorandfrancis.comlibretexts.orglibretexts.org Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are commonly used for the syn-dihydroxylation of alkenes, while the opening of epoxides leads to anti-dihydroxylation. libretexts.orglibretexts.org

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of catalytic rather than stoichiometric reagents is a key principle. For instance, developing catalytic versions of Friedel-Crafts acylation or utilizing biocatalysis can significantly reduce waste. researchgate.net The choice of solvents is also critical, with a preference for greener solvents or even solvent-free conditions. researchgate.net Photochemical reactions, which use light as a "reagent," can also be considered a greener alternative to high-temperature reactions that require significant energy input. nih.gov Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration in designing sustainable synthetic pathways. researchgate.net

Synthesis of Related Naphthyl Ethanone (B97240) Isomers and Analogs

The synthetic methodologies described can also be applied to the synthesis of various isomers and analogs of this compound. For example, the reaction of 2,5-dihydroxyacetophenone or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone with various reagents can lead to a range of functionalized derivatives. researchgate.net The synthesis of 1-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a deoxybenzoin (B349326) derivative, has also been reported, showcasing the versatility of these synthetic strategies for creating a library of related compounds. researchgate.net

Table 2: Examples of Related Naphthyl Ethanone Derivatives

Compound NameSynthetic PrecursorsReference
1-(1,4-Dihydroxynaphthalen-2-yl)ethanoneNot specified researchgate.net
1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanoneCatechol, p-hydroxyphenylacetic acid researchgate.net
2-Chloro-1-(3,4-dihydroxyphenyl)ethanoneNot specified lgcstandards.com

Chemical Reactivity and Derivatization of 1 3,4 Dihydroxynaphthalen 2 Yl Ethanone

Reactions at the Carbonyl Group

The acetyl group's carbonyl carbon is an electrophilic center, making it susceptible to nucleophilic attack, particularly from nitrogen-based nucleophiles. This reactivity is the basis for the formation of various imine-like derivatives.

Condensation with Hydrazine (B178648) Derivatives (e.g., Hydrazine Hydrate (B1144303), Thiosemicarbazides)

The reaction of ketones with hydrazine derivatives is a standard method for preparing hydrazones and related compounds. However, studies on the closely related isomer, 1-(1,4-dihydroxynaphthalen-2-yl)ethanone, have shown that the reaction pathway can be more complex. When reacted with various 4-aryl thiosemicarbazides, the expected 4-aryl-1-[1-(1,4-dihydroxy-naphthalen-2-yl)ethylidene]thiosemicarbazides were not formed. researchgate.netnih.gov Instead, an unexpected azine, N¹,N²-bis[1-(1,4-dihydroxynaphthalen-2-yl)ethylidene]hydrazine, was the resulting product. nih.gov

This suggests that the thiosemicarbazide (B42300) may decompose under the reaction conditions to release hydrazine, which then reacts with two molecules of the ketone to form the symmetrical azine. A similar outcome was observed when 1-(1,4-dihydroxynaphthalen-2-yl)ethanone was reacted directly with hydrazine hydrate. nih.gov Given the structural similarity, 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is expected to follow a similar reaction pathway, yielding an azine derivative rather than the simple thiosemicarbazone.

Table 1: Expected vs. Observed Products in the Reaction with Hydrazine Derivatives
ReactantExpected ProductObserved/Likely Product (based on isomer)
4-Aryl ThiosemicarbazideThiosemicarbazoneAzine Derivative
Hydrazine HydrateHydrazoneAzine Derivative

Formation of Imines and Hydrazones

The formation of imines (often called Schiff bases) and hydrazones occurs through the nucleophilic addition of a primary amine or hydrazine, respectively, to the carbonyl group of an aldehyde or ketone. researchgate.netnih.gov This reaction proceeds via a tetrahedral carbinolamine intermediate, which then undergoes acid- or base-catalyzed dehydration to yield the final C=N double bond product. wikipedia.org

For this compound, reaction with a primary amine (R-NH₂) would yield an N-substituted imine. Similarly, reaction with hydrazine (H₂N-NH₂) is the foundational step for forming hydrazone derivatives. nih.gov These reactions are fundamental in synthetic chemistry. For instance, the formation of hydrazones from 1-(2,4-dihydroxyphenyl)-1-ethanone, a compound with a similar dihydroxyphenyl moiety, is a key step in the synthesis of more complex derivatives. researchgate.net The hydrazone derivatives of ketones are also crucial intermediates in reactions such as the Wolff-Kishner reduction. dtu.dkacs.org

Reactions at the Hydroxyl Groups

The two phenolic hydroxyl groups at the C3 and C4 positions of the naphthalene (B1677914) ring are nucleophilic and slightly acidic, allowing for reactions typical of phenols and catechols, such as esterification, etherification, and glycosylation.

Esterification and Etherification

The hydroxyl groups of this compound can be readily converted into esters and ethers. Esterification can be achieved by reacting the compound with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of an acid catalyst. mdpi.com Acyloxylation of dihydroxynaphthalenes is a known process for producing diacyloxynaphthalenes, which can be valuable synthetic intermediates. mdpi.com

Etherification can be accomplished using alkylating agents like alkyl halides or sulfates under basic conditions (Williamson ether synthesis). The reactivity of the two hydroxyl groups may differ, potentially allowing for selective mono- or di-etherification depending on the reaction conditions. For example, the reaction of 1,8-dihydroxynaphthalene with acetylenic esters leads to the formation of a cyclic ether (a naphthodioxane), demonstrating the capability of these hydroxyl groups to participate in such transformations.

Glycosylation Reactions

Glycosylation, the attachment of a carbohydrate moiety, is a critical reaction for modifying the properties of phenolic compounds, often enhancing their water solubility and stability. researchgate.net The hydroxyl groups of this compound serve as potential sites for O-glycosylation. This transformation is typically carried out enzymatically using glycosyltransferases, which catalyze the transfer of a sugar moiety from an activated sugar donor (like UDP-glucose) to the acceptor molecule.

Enzymatic glycosylation is highly regio- and stereoselective. researchgate.net Given the presence of two hydroxyl groups, enzymatic methods could potentially allow for the selective glycosylation at either the C3 or C4 position. This modification is a common strategy in the biosynthesis and derivatization of natural products to alter their biological activity and pharmacokinetic profiles.

Oxidation and Reduction Pathways

The presence of both a reducible ketone and an oxidizable dihydroxy (catechol) system means that this compound can undergo both oxidation and reduction under different conditions.

The dihydroxy moiety on the naphthalene ring is susceptible to oxidation. Analogous dihydroxynaphthalene isomers can be oxidized to form quinone structures. For example, 1,5-dihydroxynaphthalene (B47172) is oxidized by chromium trioxide to yield juglone (B1673114) (a naphthoquinone). dtu.dk The ortho-dihydroxy (catechol) arrangement in this compound is particularly prone to oxidation, which could be induced by chemical oxidants (e.g., sodium periodate) or enzymes (e.g., laccase) to form a highly reactive ortho-quinone derivative. mdpi.com This quinone can then participate in further reactions or polymerization.

Conversely, the carbonyl group can be reduced. A common and powerful method for the complete reduction of a ketone to a methylene (B1212753) group (-CH₂-) is the Wolff-Kishner reduction. dtu.dk This reaction proceeds in two stages: first, the ketone is converted to its hydrazone derivative by reaction with hydrazine hydrate (as discussed in 3.1.2). Second, the resulting hydrazone is heated with a strong base, such as potassium hydroxide, in a high-boiling solvent. This treatment causes the elimination of nitrogen gas (N₂) and the formation of the corresponding ethyl-substituted dihydroxynaphthalene. acs.org

Table 2: Summary of Potential Oxidation and Reduction Reactions
Reaction TypeFunctional Group TargetedTypical ReagentsProduct Type
OxidationDihydroxy (Catechol) MoietyNaIO₄, Laccase, CrO₃Ortho-quinone
Reduction (Wolff-Kishner)Carbonyl Group (via Hydrazone)1. H₂N-NH₂ 2. KOH, heatEthyl Group

Regioselectivity in Chemical Transformations

The regioselectivity of chemical transformations involving this compound is a critical aspect that dictates the outcome of its derivatization. The substitution pattern on the naphthalene ring, featuring two hydroxyl groups and an acetyl group, creates a nuanced electronic landscape that directs incoming reagents to specific positions. Lacking specific experimental data in the available scientific literature for this exact molecule, the following analysis is based on established principles of organic chemistry, considering the electronic and steric effects of the existing substituents.

The two hydroxyl groups at the C-3 and C-4 positions are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution due to their ability to donate electron density to the aromatic system through resonance. Conversely, the acetyl group at the C-2 position is a deactivating group and a meta-director for electrophilic aromatic substitution, withdrawing electron density from the ring via both inductive and resonance effects.

The interplay of these competing electronic effects, along with steric hindrance, governs the regiochemical outcome of various reactions. For instance, in electrophilic aromatic substitution reactions, the positions activated by the hydroxyl groups are C-1 and C-5 on the same ring. However, the C-1 position is sterically hindered by the adjacent acetyl group at C-2. Therefore, electrophilic attack is most likely to occur at the C-5 position of the naphthalene ring.

In nucleophilic substitution reactions, the acetyl group, being electron-withdrawing, can activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, the presence of the electron-donating hydroxyl groups generally makes nucleophilic aromatic substitution challenging unless a good leaving group is present.

The differential reactivity of the two hydroxyl groups also plays a significant role in derivatization. The C-4 hydroxyl group is generally more sterically accessible than the C-3 hydroxyl group, which is flanked by the acetyl group at C-2. This steric hindrance can lead to regioselective reactions at the C-4 hydroxyl group under kinetically controlled conditions. Furthermore, intramolecular hydrogen bonding between the C-3 hydroxyl group and the carbonyl oxygen of the acetyl group can influence the acidity and nucleophilicity of the C-3 hydroxyl group, potentially leading to selective derivatization under specific reaction conditions.

The following interactive data table summarizes the predicted regioselectivity of various chemical transformations of this compound based on these theoretical considerations.

Interactive Data Table: Predicted Regioselectivity in Chemical Transformations of this compound

Reaction TypeReagent/ConditionsPredicted Major ProductRegioselectivity Rationale
Electrophilic Aromatic Substitution
NitrationHNO₃/H₂SO₄1-(3,4-Dihydroxy-5-nitronaphthalen-2-yl)ethanoneThe hydroxyl groups are strong activating ortho-, para-directors. The C-5 position is electronically activated and less sterically hindered than the C-1 position.
BrominationBr₂/FeBr₃1-(5-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanoneSimilar to nitration, electrophilic attack is directed to the activated and accessible C-5 position.
Friedel-Crafts AcylationCH₃COCl/AlCl₃1-(3,4-Dihydroxy-5-acetylnaphthalen-2-yl)ethanoneAcylation is predicted to occur at the most nucleophilic and sterically accessible C-5 position.
Derivatization of Hydroxyl Groups
Etherification (Williamson)CH₃I, K₂CO₃ (1 eq.)1-(3-Hydroxy-4-methoxynaphthalen-2-yl)ethanoneThe C-4 hydroxyl group is more sterically accessible and likely to react preferentially under kinetically controlled conditions.
EsterificationAcetic anhydride (B1165640), Pyridine (catalytic)4-Acetoxy-2-acetylnaphthalen-3-yl acetateBoth hydroxyl groups are expected to be acylated, but selective mono-acylation at the C-4 position might be achievable under controlled conditions.
Reactions at the Acetyl Group
ReductionNaBH₄1-(3,4-Dihydroxynaphthalen-2-yl)ethanolThe carbonyl group of the acetyl moiety is selectively reduced to a secondary alcohol.
Aldol CondensationBenzaldehyde, NaOH1-(3,4-Dihydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-oneThe alpha-protons of the acetyl group are acidic and can participate in condensation reactions.

Biological Activity Profiles of 1 3,4 Dihydroxynaphthalen 2 Yl Ethanone and Its Analogs in Vitro Investigations

Enzyme Inhibition Studies

Derivatives of dihydroxynaphthalene and related phenolic compounds have demonstrated notable inhibitory effects against a range of enzymes. These activities are crucial for developing new therapeutic agents.

Inhibition Kinetics and Mechanisms (e.g., Competitive, Non-competitive)

The mechanism by which these compounds inhibit enzyme activity is a critical aspect of their biological profile. Kinetic studies have been performed to elucidate these mechanisms.

Tyrosinase Inhibition: Analogs of dihydroxynaphthalene have been identified as potent tyrosinase inhibitors. nih.gov Kinetic analysis of compounds with similar dihydroxy-phenyl structures reveals different inhibition types. For instance, some flavonol analogs act as competitive inhibitors by chelating the copper ions in the enzyme's active site. nih.gov Other related compounds, such as certain curcuminoid analogs, have been shown to be noncompetitive inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Still others exhibit a mixed type of inhibition. mdpi.com The specific type of inhibition—whether competitive, noncompetitive, uncompetitive, or mixed—depends on the precise structure of the analog. mdpi.commdpi.comkhanacademy.org

α-Glucosidase Inhibition: For α-glucosidase, an enzyme involved in carbohydrate digestion, related phenolic inhibitors have been shown to act via a non-competitive mechanism. researchgate.net This suggests they bind to a site on the enzyme other than the active site, altering its conformation and reducing its catalytic efficiency. nih.govresearchgate.net

Lipoxygenase (LOX) Inhibition: Kinetic studies of certain catechol derivatives against 5-lipoxygenase (5-LOX) have indicated a mixed inhibition mechanism. researchgate.net

Modulation of Specific Enzyme Systems

In vitro assays have demonstrated that dihydroxynaphthalene analogs can modulate the activity of several key enzyme systems implicated in various physiological and pathological processes.

Lipoxygenase (LOX): Analogs such as 3,4-dihydroxychalcones have shown potent inhibitory effects against 5-lipoxygenase. nih.gov The inhibitory concentration (IC50) values for some of these chalcone (B49325) derivatives against soybean lipoxygenase-1 (LOX-1) are in the micromolar range, with some compounds showing greater potency than standards like curcumin. researchgate.net For example, certain synthesized chalcones exhibited IC50 values as low as 5.7 µM. researchgate.net Similarly, other chalcone-derived compounds have demonstrated potent LOX-1 inhibition with IC50 values of 19 µM and 22.5 µM. nih.gov The structure-activity relationship suggests that the arrangement of hydroxyl and other substituent groups on the aromatic rings is crucial for activity. nih.govmdpi.com

Tyrosinase: This key enzyme in melanin (B1238610) synthesis is a significant target for inhibitors. Dihydroxy-substituted chalcones, which share structural similarities with the subject compound, are potent tyrosinase inhibitors. nih.gov The presence of a 2,4-dihydroxyphenyl moiety is a key feature for potent inhibitory activity. nih.gov

α-Amylase and α-Glucosidase: These enzymes are targets for controlling postprandial hyperglycemia. nih.gov Analogs of 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone have been investigated for their ability to inhibit these enzymes. Fisetin, a compound with a 3,4-dihydroxyphenyl group, showed strong inhibitory activity against α-glucosidase with a low IC50 value. researchgate.net Kinetic analysis revealed it to be a non-competitive inhibitor. researchgate.net

Butyrylcholinesterase (BChE): While information on Acetylcholinesterase (AChE) is limited for this specific class, analogs like 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives have been identified as notable inhibitors of Butyrylcholinesterase.

Table 1: In Vitro Enzyme Inhibition by Analogs of this compound

Enzyme Target Compound/Analog Class IC50 Value (µM) Source(s)
5-Lipoxygenase 2',5'-dimethoxy-3,4-dihydroxychalcone > Quercetin nih.gov
Soybean 15-LOX 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) 23.61 mdpi.com
Soybean 15-LOX tHGA Analog 3e 10.32 mdpi.com
Soybean LOX-1 Chalcone derivative 2c 5.7 researchgate.net
Soybean LOX-1 Dihydropyrimidinethione KKII5 19 nih.gov
α-Glucosidase Fisetin 0.4099 researchgate.net

In Vitro Antiproliferative and Anticancer Activity

The potential of this compound and its analogs as anticancer agents has been explored through their effects on various cancer cell lines and the underlying cellular mechanisms.

Effects on Cancer Cell Lines

Derivatives with dihydroxy-aromatic structures have demonstrated cytotoxic and antiproliferative effects against several human cancer cell lines.

Colon Cancer Cells (HT-29): The analog 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE) exhibited significant dose- and time-dependent cytotoxic effects on the HT-29 human colon adenocarcinoma cell line. nih.govresearchgate.net However, it showed no cytotoxic effect on the normal lung cell line MRC-5, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net Other naphthalene-based compounds have also shown potent antiproliferative activity against human colon carcinoma cell lines. nih.gov Curcumin analogs like DMCH also inhibit the proliferation of HT29 and SW620 colon cancer cells, with IC50 values of 9.80 µg/mL and 7.50 µg/mL, respectively. mdpi.com

Other Cancer Cell Lines: Naphthalene (B1677914) derivatives have shown antiproliferative effects against a range of cancer cells, including breast cancer (T-47D), lung cancer (H1299, A549), and melanoma (MDA-MB-435). mdpi.commdpi.com

Table 2: Effects of Analogs on Various Cancer Cell Lines

Compound/Analog Cell Line Effect Source(s)
1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) HT-29 (Colon) Dose- and time-dependent cytotoxicity nih.govresearchgate.net
DMHE MRC-5 (Normal Lung) No cytotoxic effect nih.govresearchgate.net
Curcumin analog (DMCH) HT29 (Colon) IC50: 9.80 µg/mL mdpi.com
Curcumin analog (DMCH) SW620 (Colon) IC50: 7.50 µg/mL mdpi.com
Benzo[d] tandfonline.comnih.govfrontiersin.orgtriazin-4-yl-(4-methoxy-phenyl)-methylamine T-47D (Breast), HT-29 (Colon), H1299 (Lung), MDA-MB-435 (Melanoma) Anti-proliferative effect mdpi.com

Mechanisms of Action at the Cellular Level (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Apoptosis Induction: Treatment of HT-29 colon cancer cells with the analog DMHE led to classic morphological features of apoptosis, including cell shrinkage, membrane blebbing, and chromatin condensation. nih.govresearchgate.net Flow cytometry analysis confirmed that the compound induces both early and late-stage apoptosis. nih.gov The anticancer action of many related heterocyclic compounds is associated with the induction of apoptosis. mdpi.comnih.gov This process is often mediated by targeting anti-apoptotic proteins from the Bcl-2 family. mdpi.com

Cell Cycle Arrest: The proliferation of cancer cells is tightly linked to the cell cycle. Dihydroxyphenyl and dihydroxynaphthalene derivatives have been shown to interfere with this process. Treatment with DMHE caused a significant, time-dependent arrest of HT-29 cells in the G0/G1 phase of the cell cycle. nih.gov After 72 hours of treatment, the percentage of cells in the G0/G1 phase increased significantly compared to untreated cells. nih.gov Other natural compounds have been shown to induce G1 phase arrest by upregulating cyclin-dependent kinase inhibitors like p21 and downregulating proteins such as cyclin D, CDK2, CDK4, and CDK6. jmb.or.kr Similarly, other analogs can induce cell cycle arrest at the G2/M phase. nih.govtaylorandfrancis.com

In Vitro Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Naphthoquinones and dihydroxyphenyl ethanones are classes of compounds known for their antimicrobial properties. frontiersin.orgmdpi.com

Antibacterial Activity: Various 1,4-naphthoquinone (B94277) derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govscielo.br Many of these compounds show good to moderate activity, with Minimum Inhibitory Concentration (MIC) values ranging from 30 to 300 μg/mL. nih.gov Notably, some derivatives display potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values as low as 4–8 μg/mL. nih.govmdpi.comscielo.br The mechanism of action can involve the generation of reactive oxygen species (ROS) and the disruption of essential proteins and nucleic acids. frontiersin.orgmdpi.com

Antifungal Activity: A series of 1-(2,4-dihydroxyphenyl) ethanones were synthesized and tested against several phytopathogenic fungi, including Glomerella cingulata, Botrytis cinerea, and Fusarium graminearum. tandfonline.comresearchgate.net Certain derivatives containing an α,β-unsaturated ketone unit exhibited broad-spectrum inhibitory activity, with IC50 values in the range of 16-36 μg/mL. tandfonline.comresearchgate.net Other dihydroxy-acetophenone derivatives also showed potent antifungal properties against various plant pathogens, with some compounds having IC50 values as low as 6.0 µg/mL against Cytospora sp. researchgate.net

Table 3: In Vitro Antimicrobial Activity of Structural Analogs

Compound Class Organism Activity IC50 / MIC Value Source(s)
1,4-Naphthoquinone derivatives Staphylococcus aureus Antibacterial 30-70 µg/mL nih.gov
1,4-Naphthoquinone derivatives MRSA Antibacterial 4-8 µg/mL mdpi.com
5-amino-8-hydroxy-1,4-naphthoquinone Staphylococci, Streptococci Antibacterial MIC: 30-60 µg/mL scielo.br
1-(2,4-dihydroxyphenyl) ethanone derivative (2g) Glomerella cingulata Antifungal IC50: 16.50 µg/mL tandfonline.comresearchgate.net
1-(2,4-dihydroxyphenyl) ethanone derivative (2h) Glomerella cingulata Antifungal IC50: 19.25 µg/mL tandfonline.comresearchgate.net
2,4-dihydroxy-5-methylacetophenone derivative (10d) Cytospora sp. Antifungal IC50: 6.0 µg/mL researchgate.net

In Vitro Antioxidant Properties

The antioxidant potential of dihydroxynaphthalene (DHN) isomers, which are close analogs of this compound, has been a subject of scientific investigation. Studies utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays have provided a framework for understanding the structure-antioxidant property relationships within the DHN series. torvergata.it

A key finding is that the positioning of the hydroxyl groups on the naphthalene ring significantly influences the antioxidant capacity. torvergata.it Dihydroxynaphthalene isomers with hydroxyl groups in the α-position (e.g., 1,8-DHN and 1,6-DHN) generally exhibit a higher antioxidant power compared to those with hydroxyl groups in the β-position (e.g., 2,6-DHN and 2,7-DHN). torvergata.it This enhanced activity in α-substituted DHNs is attributed to a faster hydrogen atom transfer (HAT) process. torvergata.it For instance, 1,8-DHN has been identified as a particularly effective antioxidant platform due to its unique hydrogen-bonded peri-hydroxylation pattern. torvergata.it

The antioxidant activity of these analogs is not only dependent on the core naphthalene structure but also on the nature and position of various substituents. For example, a study on naphthalene-based chalcone derivatives, which also share a naphthalene core, demonstrated their antioxidant capabilities through the DPPH radical scavenging assay. The results indicated that specific heterocyclic derivatives of these chalcones are potent antioxidants, with IC50 values comparable to that of ascorbic acid. bath.ac.uknih.gov

Table 1: In Vitro Antioxidant Activity of Dihydroxynaphthalene Analogs

Other Reported In Vitro Biological Modulations (e.g., Anti-HIV activity of naphthol conjugates)

Beyond antioxidant effects, various naphthalene-based compounds have been evaluated for other biological activities, including their potential as anti-HIV agents. Research in this area has explored a range of naphthalene derivatives, from simple sulfonated compounds to more complex lignans (B1203133) and heterocyclic structures.

Naphthalenesulfonic acid derivatives have been synthesized and tested for their ability to inhibit HIV-1 and HIV-2 reverse transcriptase (RT). nih.gov Notably, the introduction of a palmitoyl (B13399708) functionality to the naphthalenedisulfonic acid series was found to confer significant activity against both HIV-1 and HIV-2 RT. nih.gov For instance, a dipalmitoylated derivative of 2,7-naphthalenedisulfonic acid demonstrated potent inhibition with IC50 values of 2.42 µM and 0.86 µM for HIV-1 and HIV-2 RT, respectively. nih.gov Another class of analogs, naphthalene sulfonate polymers, have been shown to block the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor, thereby inhibiting viral entry. core.ac.uk

Furthermore, a series of 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl derivatives were designed as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Several of these analogs displayed moderate inhibitory activity against wild-type HIV-1 replication in cell cultures, with EC50 values in the micromolar range. nih.gov Tetrahydronaphthalene (THN) lignan (B3055560) compounds have also emerged as potent anti-HIV-1 agents, acting at or near the reverse transcription step of the viral life cycle. nih.gov The most active compound in one study exhibited a 50% effective concentration (ED50) for the inhibition of cytopathic effects of HIV-1 infection in the range of 0.15 to 0.8 µM. nih.gov

Table 2: In Vitro Anti-HIV Activity of Naphthalene Analogs

Metabolism and Biotransformation Pathways of Naphthyl Ethanones in Vitro Investigations

Phase I Metabolic Transformations (e.g., Hydroxylation, Carbonyl Reduction)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound. For 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone, the primary Phase I transformations are expected to be the reduction of its carbonyl group and potential further oxidation of the aromatic rings. nih.gov

Hydroxylation: The naphthalene (B1677914) ring system, even when already di-hydroxylated, can potentially undergo further oxidation. This process is typically mediated by the cytochrome P450 (CYP) family of enzymes. nih.govresearchgate.net For instance, in studies with naphthalene, CYP enzymes like CYP1A2 and CYP3A4 were identified as key players in the formation of naphthols and dihydroxynaphthalenes. nih.gov While this compound is already a dihydroxy- metabolite, additional hydroxylation could occur, although it may be a minor pathway compared to other transformations.

Carbonyl Reduction: A more prominent Phase I reaction for this compound is the reduction of the ethanone (B97240) (ketone) side chain. wikipedia.org This reaction converts the ketone into a secondary alcohol, yielding 1-(3,4-dihydroxynaphthalen-2-yl)ethanol. This biotransformation is catalyzed by a class of NAD(P)H-dependent enzymes known as carbonyl reductases or alcohol dehydrogenases. nih.govnih.gov This reduction significantly alters the molecule's polarity and stereochemistry.

Phase I Reaction Enzyme Class Potential Metabolite Description
Carbonyl ReductionCarbonyl Reductases / Alcohol Dehydrogenases1-(3,4-dihydroxynaphthalen-2-yl)ethanolReduction of the ketone group to a secondary alcohol.
Aromatic HydroxylationCytochrome P450 (CYP)Trihydroxynaphthalene derivativeAddition of another hydroxyl group to the naphthalene ring system.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which greatly increases water solubility and facilitates excretion. mdpi.com The two phenolic hydroxyl groups of this compound make it a prime substrate for conjugation reactions.

Glucuronidation and Sulfation: These are the most common conjugation pathways for phenolic compounds. nih.gov

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction involves the transfer of glucuronic acid to one or both of the hydroxyl groups, forming O-glucuronides. This is a major detoxification pathway for naphthalene metabolites like naphthols. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups, forming sulfate (B86663) esters. nih.gov

Studies on naphthalene have shown that inhibition of glucuronidation and sulfation can lead to an increase in the formation of reactive intermediates, highlighting the importance of these pathways. nih.gov

Glutathione Conjugation: Conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), is a critical pathway for detoxifying electrophilic compounds. While the dihydroxynaphthalene form is not typically reactive with GSH, its oxidized counterpart, a naphthoquinone, is. If this compound undergoes oxidation to its corresponding quinone, this electrophilic intermediate can be detoxified by conjugation with GSH.

Phase II Reaction Enzyme Class Substrate Functional Group Conjugated Metabolite
GlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxyl (-OH)Glucuronide conjugate
SulfationSulfotransferases (SULTs)Hydroxyl (-OH)Sulfate conjugate
Glutathione ConjugationGlutathione S-transferases (GSTs)Electrophilic quinone (after oxidation)Glutathione conjugate

Role of Metabolic Enzymes (e.g., NAD(P)H:quinone oxidoreductase 1)

Several key enzyme families are involved in the biotransformation of naphthyl ethanones.

Cytochrome P450 (CYP) Enzymes: As mentioned, CYPs are central to Phase I oxidative metabolism, responsible for the initial hydroxylation of naphthalene to form precursors like dihydroxynaphthalenes. nih.govresearchgate.net

Carbonyl Reductases: These enzymes are crucial for the Phase I reduction of the ethanone side chain to an alcohol. nih.gov

UGTs and SULTs: These transferase enzymes are the primary drivers of Phase II conjugation of the phenolic hydroxyl groups, leading to detoxification and enhanced elimination. nih.govnih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme plays a critical protective role in the metabolism of quinones. mdpi.com this compound is a hydroquinone (B1673460), which can be easily oxidized to a reactive 1,4-naphthoquinone (B94277) derivative. NQO1 catalyzes the two-electron reduction of this quinone back to the less reactive hydroquinone (dihydroxynaphthalene) form. mdpi.comnih.gov This prevents the formation of reactive semiquinone intermediates and subsequent oxidative stress, effectively creating a redox cycle that detoxifies the quinone. mdpi.com

Formation of Metabolites and their Characterization (without toxicity focus)

Based on the established metabolic pathways for related compounds, the in vitro metabolism of this compound is expected to produce a range of metabolites. Characterization of these metabolites would typically involve techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify their exact mass and structure.

The primary metabolites anticipated are:

1-(3,4-dihydroxynaphthalen-2-yl)ethanol: Formed via carbonyl reduction of the parent compound.

Monoglucuronide conjugates: Formed by the attachment of one glucuronic acid molecule to either of the hydroxyl groups.

Diglucuronide conjugate: Formed by the attachment of glucuronic acid to both hydroxyl groups.

Monosulfate conjugates: Formed by the sulfation of one of the hydroxyl groups.

Mixed conjugates: For example, a metabolite that is both sulfated at one position and glucuronidated at the other.

Studies on naphthalene metabolism have successfully identified various dihydroxynaphthalene isomers, as well as their subsequent glucuronide and sulfate conjugates in biological samples. nih.govnih.gov For example, 1-naphthol, a primary metabolite of naphthalene, is known to be converted to 1-naphthyl sulfate and 1-naphthyl glucuronide. nih.gov It is highly probable that this compound follows analogous conjugation pathways.

Analytical Methodologies for Characterization and Quantification in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the analysis of 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone, enabling its separation from impurities, reactants, or other components within a sample matrix. The choice of technique depends on the sample's complexity, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation mechanism is based on the compound's partitioning between the stationary and mobile phases. Due to its polar dihydroxyl groups and moderately nonpolar naphthalene (B1677914) core, careful optimization of the mobile phase composition is essential for achieving sharp, symmetrical peaks and adequate retention. A typical mobile phase consists of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol, often with a small percentage of an acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the phenolic hydroxyl groups, thereby ensuring better peak shape and reproducibility. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the naphthalene chromophore exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 254 nm and 280 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation caused by the polar hydroxyl groups.

To overcome this limitation, derivatization is typically required. This process involves converting the polar -OH groups into less polar, more volatile moieties. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to transform the hydroxyls into trimethylsilyl (B98337) ethers. The resulting derivative is significantly more volatile and thermally stable, making it suitable for GC analysis. In the mass spectrometer, the derivatized compound undergoes electron ionization (EI), leading to a characteristic fragmentation pattern that can be used for definitive identification by matching against spectral libraries or through manual interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This hyphenated technique is exceptionally effective for identifying and quantifying this compound, especially at trace levels in complex matrices.

An electrospray ionization (ESI) source is commonly used, typically in negative ion mode ([M-H]⁻), to generate ions from the analyte by deprotonating one of the acidic phenolic groups. The precursor ion corresponding to the deprotonated molecule is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting product ions are analyzed in the second mass analyzer, producing a fragmentation spectrum (MS/MS) that serves as a structural fingerprint of the molecule. This process allows for highly selective and sensitive quantification using methods like Selected Reaction Monitoring (SRM).

Table 2: Predicted m/z Values for Key Ions in LC-MS/MS Analysis (Negative ESI Mode)

Ion Description Predicted m/z
[M-H]⁻ Precursor Ion (Deprotonated Molecule) 201.05
[M-H-CH₃]⁻ Loss of a methyl radical from acetyl group 186.03
[M-H-H₂O]⁻ Loss of water 183.04
[M-H-CO]⁻ Loss of carbon monoxide 173.06

| [M-H-CH₂CO]⁻ | Loss of ketene (B1206846) | 159.05 |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. Techniques like NMR and IR spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR experiments provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H-NMR spectrum, distinct signals are expected for the methyl protons of the acetyl group, the aromatic protons on the naphthalene ring system, and the protons of the two hydroxyl groups. The aromatic protons typically appear as multiplets in the downfield region, with their chemical shifts and coupling patterns providing information about their relative positions. The acetyl methyl protons will appear as a singlet, typically upfield. The hydroxyl protons often present as broad singlets, and their chemical shifts can be concentration-dependent and affected by the solvent.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the ketone group (highly downfield), the carbons of the naphthalene ring (including those bonded to the hydroxyl groups), and the methyl carbon of the acetyl group (highly upfield).

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

Assignment ¹H-NMR (Predicted) ¹³C-NMR (Predicted)
-CH ₃ (Acetyl) ~2.6 ppm (singlet, 3H) ~25 ppm
Ar-H (Naphthalene) 7.2 - 8.0 ppm (multiplets, 5H) 110 - 135 ppm
Ar-C -OH N/A 145 - 155 ppm
Ar-C =O N/A ~130 ppm
-C =O (Ketone) N/A ~205 ppm

Note: Predicted values are based on structurally similar compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

A prominent and broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl groups. The spectrum will also feature a sharp, strong absorption peak around 1680-1650 cm⁻¹, corresponding to the C=O stretching vibration of the aryl ketone. Additional significant peaks include aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch, H-bonded 3500 - 3200 Strong, Broad
Aromatic C-H Stretch 3100 - 3000 Medium
Ketone C=O Stretch 1680 - 1650 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium to Strong

Mass Spectrometry (MS) (e.g., ESI-MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and characterization of synthetic and natural products. rsc.org Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.

In a typical ESI-MS analysis, the compound would be introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. For this compound (Molecular Formula: C₁₂H₁₀O₃, Molecular Weight: 202.21 g/mol ), one would expect to observe an ion peak at approximately m/z 203.07 in positive ion mode ([M+H]⁺) or m/z 201.05 in negative ion mode ([M-H]⁻).

High-Resolution Mass Spectrometry (HR-ESI-MS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. wvu.edu In these experiments, the precursor ion (e.g., m/z 203.07) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. nih.govresearchgate.net The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation might involve the loss of water (H₂O), a methyl group (CH₃), or a carbonyl group (CO), leading to predictable product ions that help confirm the connectivity of the atoms. wvu.edu

Validation of Analytical Procedures in Research Contexts

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. wjarr.comglobalresearchonline.netjddtonline.info The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.net

Linearity, Range, and Sensitivity (Limit of Detection (LOD), Limit of Quantification (LOQ))

Linearity and Range The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net To determine linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in a chromatographic method) is then plotted against the concentration.

The relationship is typically evaluated by linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) is used to assess the quality of the fit, with a value close to 1.000 indicating excellent linearity. ikev.org The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. globalresearchonline.net

Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ) The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). researchgate.netnih.gov

LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. wjarr.comjuniperpublishers.com

LOQ : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netjuniperpublishers.com

There are several methods to estimate LOD and LOQ, with the most common being based on the standard deviation of the response and the slope of the calibration curve. researchgate.netsepscience.com

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line).

S = the slope of the calibration curve.

Another approach involves using the signal-to-noise ratio, where an S/N ratio of 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ. juniperpublishers.comtbzmed.ac.ir

ParameterDescriptionTypical Acceptance Criteria
Linearity (R²)Demonstrates that the method's response is proportional to the analyte concentration.R² ≥ 0.999
RangeThe concentration interval over which the method is linear, accurate, and precise.Defined by the linearity study.
LOD (Signal-to-Noise)The lowest concentration at which the analyte's signal can be distinguished from noise.S/N ratio ≥ 3:1
LOQ (Signal-to-Noise)The lowest concentration that can be measured with acceptable accuracy and precision.S/N ratio ≥ 10:1

Precision and Accuracy

Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ikev.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. wjarr.com

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. wjarr.com

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. jddtonline.info It is often determined by recovery studies, where a known amount of pure this compound is added to a blank matrix (spiked sample). The analysis is then performed, and the results are compared to the expected value. Accuracy is typically expressed as the percentage recovery.

ParameterLevel of EvaluationTypical Acceptance Criteria (%RSD or %Recovery)
PrecisionRepeatability (Intra-day)RSD ≤ 2%
Intermediate Precision (Inter-day)RSD ≤ 3%
AccuracyRecovery Study (e.g., at 3 concentration levels)98.0% - 102.0% Recovery

Specificity and Robustness

Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.netijpca.org For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks, and there is no interference from the blank or placebo at the retention time of the analyte. mdpi.com Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer can further confirm specificity.

Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ikev.org This provides an indication of its reliability during normal usage. For a high-performance liquid chromatography (HPLC) method, for example, robustness would be tested by slightly varying parameters such as:

pH of the mobile phase

Mobile phase composition (e.g., ±2% organic solvent)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

The effect of these variations on the analytical results (e.g., peak area, retention time) is then evaluated.

Analysis of Degradation Products in Chemical Stability Studies

Chemical stability studies are crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. uwaterloo.ca These studies involve subjecting this compound to stress conditions to force its degradation.

Common stress conditions include:

Acidic Hydrolysis: (e.g., 0.1 M HCl at 60 °C)

Alkaline Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)

Thermal Degradation: (e.g., solid drug at 80 °C)

Photodegradation: (e.g., exposure to UV light)

After exposure, the stressed samples are analyzed, typically using a stability-indicating HPLC method. The goal is to separate the intact compound from any degradation products that may have formed. mdpi.comnih.gov The degradation products are then identified and characterized, often using LC-MS/MS to determine their mass and elucidate their structures based on fragmentation patterns. mdpi.com This analysis is critical for understanding the degradation pathways of the compound.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Methodologies

The efficient and scalable synthesis of 1-(3,4-dihydroxynaphthalen-2-yl)ethanone is a prerequisite for its comprehensive evaluation and derivatization. While classical synthetic approaches may be applicable, future research should focus on developing novel, more efficient, and sustainable methodologies.

Key research objectives in this area include:

Adaptation of Modern Cyclization Strategies: Research could explore the use of transition metal-catalyzed or acid-catalyzed intramolecular cyclization reactions, which have been successfully employed for other dihydronaphthalene derivatives. nih.gov For example, a potential route could involve the cyclization of a suitably substituted aryl alkyne precursor.

Microwave-Assisted and Flow Chemistry Synthesis: Modern techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry could be investigated to significantly reduce reaction times, improve yields, and enhance reaction control and safety. These methods often lead to cleaner products and allow for rapid optimization of reaction conditions.

Greener Synthetic Approaches: Future synthetic designs should prioritize green chemistry principles. This includes the use of environmentally benign solvents, minimizing the number of synthetic steps (pot-economy), and employing catalytic rather than stoichiometric reagents to reduce waste. Exploring enzymatic or biocatalytic steps could also represent a sustainable alternative to traditional chemical methods.

Development of a Convergent Synthesis: A convergent synthetic strategy, where different fragments of the molecule are synthesized separately before being combined, could offer greater flexibility for creating a diverse library of derivatives. acs.org This approach would be particularly valuable for structure-activity relationship (SAR) studies.

MethodologyPotential AdvantageResearch Focus
Lewis Acid-Catalyzed Cyclization Rapid construction of the dihydronaphthalene core. nih.govOptimization of acid catalyst and reaction conditions for regioselectivity.
Microwave-Assisted Synthesis Reduced reaction times, improved yields.Adaptation of existing multi-step syntheses to microwave conditions.
Flow Chemistry Scalability, safety, and precise control over reaction parameters.Development of a continuous flow process for key synthetic steps.
Biocatalysis High selectivity, mild reaction conditions, sustainability.Identification of enzymes for selective hydroxylation or acylation steps.

Elucidation of Molecular Mechanisms for Biological Activities

Given that the biological profile of this compound is largely unknown, a primary research goal is to screen for biological activity and subsequently elucidate the underlying molecular mechanisms. The structural similarity to catechol-O-methyltransferase (COMT) inhibitors and various naphthoquinone-based anticancer agents suggests several promising avenues for investigation. nih.govnih.gov

Future studies should focus on:

Broad-Spectrum Biological Screening: The compound should be subjected to high-throughput screening against a diverse panel of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or signaling pathways. The catechol moiety, in particular, suggests potential for interactions with targets involved in redox signaling or catecholamine metabolism.

Target Identification and Validation: If a desirable phenotype (e.g., anti-proliferative activity in cancer cells) is observed, target deconvolution will be critical. Modern chemical proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) or activity-based protein profiling (ABPP), could be employed to identify the direct protein binding partners of the compound.

In-depth Mechanistic Studies: Once a primary target is identified, detailed biochemical and cellular assays will be necessary to validate the interaction and understand its functional consequences. This includes measuring binding affinity (e.g., via Surface Plasmon Resonance), assessing effects on enzyme kinetics, and analyzing downstream signaling pathways using techniques like Western blotting and transcriptomics.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the putative binding mode of this compound with its biological target(s). These computational models can help rationalize observed biological activities and guide the design of more potent derivatives. mdpi.com

Design and Synthesis of Advanced Derivatives with Enhanced Potency or Selectivity

Following the identification of initial biological activity, a systematic medicinal chemistry campaign will be essential to develop advanced derivatives with improved properties. Structure-activity relationship (SAR) studies will be central to this effort, aiming to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. nih.govresearchgate.net

Key strategies for derivatization include:

Modification of the Catechol Moiety: The two hydroxyl groups are prime targets for modification. O-alkylation, O-acylation, or replacement of one or both hydroxyls with other functional groups (e.g., amines, thiols) can modulate hydrogen bonding capacity, polarity, and metabolic stability.

Alteration of the Acetyl Group: The ethanone (B97240) side chain can be extended, branched, or replaced with other functionalities such as amides, esters, or small heterocyclic rings to probe interactions within the target's binding pocket.

Substitution on the Naphthalene (B1677914) Ring: The aromatic portion of the naphthalene ring provides multiple sites for substitution. Introducing small electron-donating or electron-withdrawing groups (e.g., halogens, methoxy (B1213986) groups, nitro groups) can fine-tune the electronic properties and steric profile of the molecule, potentially leading to improved target engagement. nih.gov

The table below outlines a potential strategy for generating a focused library of derivatives to explore the SAR of the this compound scaffold.

Modification SiteProposed Functional Groups (R)Rationale
C3/C4-OH Groups -OCH₃, -OCH₂Ph, -OAcImprove metabolic stability and cell permeability.
Acetyl Group (-COCH₃) -COCH₂CH₃, -CONH₂, -CO₂EtExplore binding pocket size and hydrogen bonding interactions.
Naphthalene Ring (Positions 5, 6, 7, 8) -F, -Cl, -Br, -CH₃, -CF₃, -NO₂Modulate electronic properties and explore new binding interactions.

Applications in Chemical Biology Research and Probe Development

A potent and selective analog of this compound could serve as a valuable chemical tool for basic research. The development of chemical probes based on this scaffold would enable a deeper investigation of its biological targets and associated pathways. nih.govresearchgate.net

Future research in this area should involve:

Design of Affinity-Based Probes: An optimized analog could be functionalized with a biotin (B1667282) tag via a flexible linker. Such a probe would be instrumental in pull-down experiments to confirm target identity and discover novel interacting proteins from cell lysates.

Development of Fluorescent Probes: The scaffold could be conjugated to a fluorophore (e.g., a BODIPY or rhodamine dye). rsc.org These fluorescent probes would allow for the visualization of the compound's subcellular localization using fluorescence microscopy, providing insights into its site of action.

Synthesis of Photo-Affinity Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) would create a probe capable of covalently cross-linking to its biological target upon UV irradiation. This powerful technique provides a "snapshot" of the ligand-target interaction in a complex biological environment and is a gold standard for target validation.

The successful development of such probes would not only solidify the understanding of the compound's own mechanism but also provide the broader scientific community with a new tool to investigate specific biological processes. researchgate.net

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with phenolic intermediates .
  • Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., HCl gas from Friedel-Crafts reactions) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

What crystallographic techniques are most effective for determining the molecular conformation of polyhydroxy-substituted ethanones?

Advanced
Single-crystal X-ray diffraction (SC-XRD) is optimal for resolving hydroxyl group orientations and intermolecular hydrogen-bonding networks. Key considerations:

  • Crystal growth : Slow evaporation from ethanol/water mixtures yields high-quality crystals suitable for SC-XRD .
  • Data refinement : Use software like SHELXL to model disorder in hydroxyl groups, with R-factors < 0.06 indicating reliable structural solutions .
  • Synchrotron radiation : Enhances resolution for low-symmetry crystals (e.g., monoclinic systems) by providing high-intensity X-rays .

Which chromatographic methods (HPLC, GC) are suitable for purity analysis of dihydroxynaphthalene derivatives, and how are retention parameters optimized?

Q. Basic

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) for baseline separation of hydroxylated ethanones. Detection at 254 nm captures π→π* transitions .
  • GC : Limited to volatile derivatives (e.g., trimethylsilyl ethers). A VF-5MS column with a 10°C/min ramp (150–280°C) resolves acetylated byproducts .
  • Retention optimization : Adjust pH to 2.5–3.0 (HPLC) or derivatize hydroxyl groups (GC) to reduce peak tailing .

How do solvent polarity and temperature influence the tautomeric equilibria of this compound in solution-phase studies?

Q. Advanced

  • Solvent effects : In polar solvents (DMSO, water), the keto form dominates due to stabilization of the carbonyl group. Nonpolar solvents (toluene) favor enol tautomers via intramolecular H-bonding .
  • Temperature dependence : Elevated temperatures (>50°C) shift equilibria toward the enol form, as seen in variable-temperature <sup>1</sup>H NMR (Δδ ~0.2 ppm for enolic protons) .
  • Kinetic studies : Stopped-flow UV-Vis spectroscopy can monitor tautomerization rates (k ≈ 10⁻³ s⁻¹ in methanol) .

What are the primary challenges in scaling up the synthesis of dihydroxynaphthalenyl ethanones from milligram to gram quantities while maintaining regioselectivity?

Q. Advanced

  • Catalyst recovery : Heterogeneous catalysts (e.g., montmorillonite K10) reduce AlCl₃ waste and improve recyclability .
  • Side reactions : Competing O-acylation of hydroxyl groups is mitigated by protecting groups (e.g., acetyl) before acylation .
  • Purification : Flash chromatography with gradient elution (hexane → ethyl acetate) separates regioisomers, with TLC monitoring (Rf difference ≥ 0.15) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.